C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride is a chemical compound that belongs to the pyrazolo[1,5-a]pyridine family, which has garnered interest in medicinal chemistry for its potential therapeutic applications. This compound features a pyrazole ring fused to a pyridine structure, with a methylamine side chain, and is typically encountered in its dihydrochloride salt form for enhanced solubility and stability.
The compound is classified under heterocyclic compounds, specifically those containing nitrogen in both the pyrazole and pyridine rings. It is often studied for its biological activity, particularly in the context of enzyme inhibition and as a potential drug candidate targeting various diseases, including cancer and neurodegenerative disorders. The synthesis of pyrazolo[1,5-a]pyridines has been documented in various studies, indicating their significance in pharmaceutical research .
The synthesis of C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride can be approached through several synthetic pathways. One common method involves the condensation of appropriate hydrazine derivatives with aldehydes or ketones to form the pyrazole ring, followed by cyclization with pyridine derivatives.
These techniques confirm the formation of the desired compound and assess its purity .
C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride exhibits a complex molecular structure characterized by:
The structure consists of a pyrazole ring fused to a pyridine ring with a methylamine group attached at the 3-position of the pyrazole. The presence of two hydrochloride groups enhances its solubility in aqueous environments.
C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride can participate in various chemical reactions typical for nitrogen-containing heterocycles:
These reactions are essential for modifying the compound to enhance its biological activity or selectivity against specific targets .
The mechanism of action for C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride is primarily linked to its role as an inhibitor of specific kinases involved in signal transduction pathways. For instance, it has been shown to selectively inhibit phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth and survival:
Experimental data indicate that modifications to the structure can significantly affect its potency and selectivity against different kinase isoforms .
These properties make it suitable for various formulations in pharmaceutical applications .
C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride has several significant scientific applications:
Research continues into optimizing its efficacy and expanding its application range within medicinal chemistry .
Pyrazolo[1,5-a]pyridine represents a bicyclic heterocyclic system consisting of a five-membered pyrazole ring fused with a six-membered pyridine ring at bond positions 1 and 5-a. This fusion creates a planar, electron-rich scaffold with distinct physicochemical properties. The systematic numbering assigns position 1 to the bridgehead nitrogen, with subsequent positions labeled clockwise around the pyridine ring (C2-C6) and counterclockwise around the pyrazole ring (N1, C3, C4, C5). The C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine derivative features an aminomethyl group (-CH₂NH₂) attached to the C3 carbon of this core structure. The dihydrochloride salt form enhances aqueous solubility and crystallinity, critical for pharmaceutical processing [3] .
Tautomerism significantly influences the reactivity of pyrazole-containing systems. While the parent pyrazolo[1,5-a]pyridine lacks prototropic tautomerism due to its quaternary N1 nitrogen, substituents at C3 can exhibit dynamic behavior. The C3-aminomethyl group in this compound adopts a fixed orientation, with the amine functionality serving as a hydrogen bond donor/acceptor. This structural feature enables diverse binding interactions with biological targets, distinguishing it from positional isomers like pyrazolo[3,4-b]pyridines or pyrazolo[4,3-c]pyridines, where nitrogen positioning alters electron distribution .
Table 1: Nomenclature and Identification of C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine Derivatives
Systematic Name | CAS Registry Number | Molecular Formula | Molecular Weight (g/mol) | Salt Form |
---|---|---|---|---|
Pyrazolo[1,5-a]pyridin-3-yl-methylamine | 118054-99-2 | C₈H₉N₃ | 147.18 | Free base |
Pyrazolo[1,5-a]pyridin-3-yl-methylamine hydrochloride | 118054-99-2 | C₈H₁₀ClN₃ | 183.6 | Monohydrochloride |
Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride | 1187932-00-8 | C₈H₁₁Cl₂N₃ | 220.1 | Dihydrochloride |
Pyrazolo[1,5-a]pyridine-3-methanamine | 118054-99-2 | C₈H₉N₃ | 147.18 | Free base |
(Pyrazolo[1,5-a]pyridin-3-ylmethyl)amine | 118054-99-2 | C₈H₉N₃ | 147.18 | Free base |
The medicinal exploration of pyrazolo-fused heterocycles accelerated in the late 20th century following synthetic methodology breakthroughs. Early routes to pyrazolo[1,5-a]pyridines relied on cyclocondensation reactions between aminopyrazoles and α,β-unsaturated carbonyls, but these often suffered from regioselectivity issues and low yields. The landmark development of [3+2] cycloadditions using pyridine N-imines in the 2000s provided efficient access to polysubstituted derivatives, enabling systematic structure-activity relationship (SAR) studies [7] [10].
While pyrazolo[1,5-a]pyrimidine cores dominated early kinase inhibitor programs (e.g., the PI3Kδ inhibitor Nemiralisib), attention shifted toward pyrazolo[1,5-a]pyridine scaffolds due to their superior metabolic stability and tunable π-stacking capabilities. The discovery that C3-aminomethyl substitutions conferred blood-brain barrier permeability sparked interest in neurological applications. By contrast, pyrazolo[1,5-a]pyrimidines like the FDA-approved TRK inhibitors Larotrectinib and Repotrectinib demonstrated potent anticancer activity but faced limitations in CNS penetration [4] [6].
Table 2: Key Historical Milestones in Pyrazolo-Fused Heterocycle Therapeutics
Year | Development | Therapeutic Area | Significance |
---|---|---|---|
1982 | Discovery of first NTRK fusion oncogene | Oncology | Validated TRK kinases as cancer targets |
2000s | Advancements in [3+2] cycloaddition chemistry | Synthetic Methodology | Enabled regioselective pyrazolo[1,5-a]pyridine synthesis |
2007 | β,γ-Unsaturated γ-alkoxy-α-keto ester routes | Synthetic Methodology | Provided drug-like pyrazolo[1,5-a]pyrimidines with C7 esters |
2018 | FDA approval of Larotrectinib (pyrazolo[1,5-a]pyrimidine core) | Oncology | First TRK inhibitor for NTRK-fusion cancers |
2019 | FDA approval of Entrectinib (related heterocycle) | Oncology | CNS-active TRK/ALK/ROS1 inhibitor |
2023 | FDA approval of Repotrectinib (pyrazolo[1,5-a]pyrimidine) | Oncology | Overcame resistance mutations in TRK kinases |
This dihydrochloride salt serves as a versatile building block in pharmaceutical development, particularly for neurological targets. Its ≥95% purity (NMR-confirmed) and stability at 0-8°C ensure reproducibility in drug synthesis [2]. The primary amine group facilitates diverse derivatizations: It readily undergoes reductive amination to yield secondary/tertiary amines, acylation to form amides, or urea/sulfonamide formation – all crucial for optimizing target affinity and pharmacokinetic properties. The protonated amine in the dihydrochloride salt enhances water solubility (>50 mg/mL), enabling aqueous reaction conditions and simplifying purification [3] [5].
Biological screening reveals three key mechanisms of action:
Table 3: Research Applications of C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine Dihydrochloride
Application Domain | Specific Use Cases | Biological/Functional Rationale |
---|---|---|
Pharmaceutical Development | Neurological disorder drug candidates | Blood-brain barrier permeability; GPCR/ion channel modulation |
Biochemical Research | Enzyme inhibition studies | Competitive binding at ATP sites; allosteric modulation |
Agricultural Chemistry | Novel pesticide scaffolds | Target invertebrate-specific neurotransmission pathways |
Diagnostic Tools | Fluorescent probes | π-Conjugation extension for emission wavelength tuning |
Material Science | Conductive polymers | Electron-deficient heterocycle enhances charge mobility |
The commercial availability of this building block (e.g., ChemImpex Cat#19374, VulcanChem VC2873823) supports drug discovery pipelines. Supplier data indicates premium pricing ($45–$149 per 10–250 mg), reflecting complex synthesis requiring palladium-catalyzed cross-coupling and selective N-alkylation steps. This positions it as a high-value intermediate for structure-activity relationship (SAR) exploration in lead optimization programs rather than bulk manufacturing [2] [3].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1